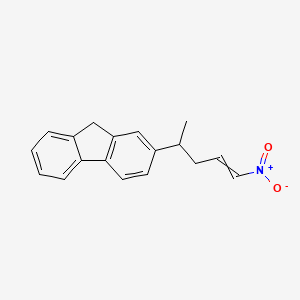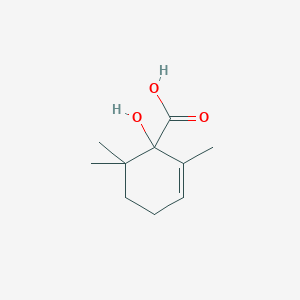
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxylic acid ester group, a methoxyphenyl group, and two methyl groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This process allows for efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Furancarboxylic acid derivatives.
Reduction: Formation of 3-Furancarboxylic alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative used in polymer production.
3-Furancarboxylic acid, 2-methyl-5-phenyl-: A similar compound with different substituents on the furan ring.
Uniqueness
3-Furancarboxylic acid, 4-(2-methoxyphenyl)-2,5-dimethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and ester functionality make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
865376-68-7 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C16H18O4/c1-5-19-16(17)15-11(3)20-10(2)14(15)12-8-6-7-9-13(12)18-4/h6-9H,5H2,1-4H3 |
InChI Key |
NKXXMTOKUARGPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1C2=CC=CC=C2OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)


![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)


